molecular formula C41H45OP B12869754 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine

(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine

Cat. No.: B12869754
M. Wt: 584.8 g/mol
InChI Key: CUIWLSWJIZONEX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecule comprises a 1,1'-binaphthalene core, where one naphthalene unit is substituted at the 2'-position with a mesityloxy group (2,4,6-trimethylphenoxy) and at the 2-position with a dicyclohexylphosphine moiety. The binaphthyl system introduces axial chirality, while the phosphorus atom serves as an additional stereogenic center, conferring the (1R) configuration.

Key Structural Features:

  • Binaphthyl Backbone : The two naphthalene rings are connected by a single bond, creating a dihedral angle that dictates the molecule’s helical twist. This twist is critical for enantioselective interactions in catalytic applications.
  • Mesityloxy Group : The 2,4,6-trimethylphenoxy substituent at the 2'-position provides steric hindrance and electron-donating effects, stabilizing transition states in catalytic cycles.
  • Dicyclohexylphosphine : The phosphorus atom is bonded to two cyclohexyl groups and the binaphthyl system. The cyclohexyl substituents adopt chair conformations, contributing to the ligand’s three-dimensional bulk.
Stereochemical Considerations:

The (1R) designation arises from the combined axial chirality of the binaphthyl system (determined by the Cahn-Ingold-Prelog rules) and the configuration at the phosphorus center. The mesityloxy and dicyclohexyl groups occupy distinct spatial orientations, creating a chiral environment that influences substrate binding in metal complexes.

Crystallographic Analysis and Conformational Dynamics

While crystallographic data for this specific compound are not publicly available, analogous binaphthyl phosphines exhibit predictable packing patterns and conformational preferences.

Hypothesized Crystallographic Properties:

  • Unit Cell Parameters : Similar phosphines with binaphthyl backbones crystallize in monoclinic or orthorhombic systems, with unit cell dimensions influenced by substituent bulk.
  • Intermolecular Interactions : Weak van der Waals forces and π-π stacking between naphthalene rings dominate the crystal lattice, with minimal hydrogen bonding due to the absence of polar functional groups.
  • Dihedral Angle : The angle between the two naphthalene rings is expected to range between 60° and 90°, as observed in related structures like (2'-methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine.
Conformational Flexibility:

The cyclohexyl groups undergo rapid chair-to-chair interconversion at room temperature, as evidenced by dynamic NMR studies of analogous compounds. This flexibility allows the ligand to adapt to geometric constraints in metal coordination spheres.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$^1$$H NMR:
  • Aromatic Protons : The binaphthyl system produces a complex multiplet between δ 6.8–8.2 ppm, integrating 14 protons.
  • Mesityloxy Methyl Groups : Three singlets at δ 2.20–2.35 ppm (integration: 9H) correspond to the 2,4,6-trimethyl substituents.
  • Cyclohexyl Protons : Broad multiplets between δ 1.10–2.10 ppm (integration: 22H) reflect the equatorial and axial hydrogens of the cyclohexyl rings.
$$^{31}$$P NMR:

A singlet at δ –12.5 to –8.5 ppm is characteristic of tertiary phosphines with aryl and cyclohexyl substituents.

Infrared (IR) Spectroscopy:

  • P–C Stretches : Medium-intensity bands at 500–700 cm$$^{-1}$$.
  • Aromatic C–H Bends : Peaks at 750–900 cm$$^{-1}$$.
  • C–O–C Asymmetric Stretch : A strong band near 1250 cm$$^{-1}$$ from the mesityloxy group.

Mass Spectrometry (MS):

  • Molecular Ion Peak : Observed at m/z 584.8 ([M]$$^+$$), consistent with the molecular formula $$C{41}H{45}OP$$.
  • Fragmentation Patterns : Loss of the mesityloxy group ($$C9H{11}O$$, m/z 135.1) and cyclohexyl fragments ($$C6H{11}$$, m/z 83.1) are dominant pathways.

Table 1: Summary of Spectroscopic Data

Technique Key Signals
$$^1$$H NMR δ 6.8–8.2 (14H, aromatic), δ 2.20–2.35 (9H, mesityl CH$$_3$$), δ 1.10–2.10 (22H, cyclohexyl)
$$^{31}$$P NMR δ –12.5 to –8.5 (1P, singlet)
IR 500–700 cm$$^{-1}$$ (P–C), 1250 cm$$^{-1}$$ (C–O–C)
MS m/z 584.8 ([M]$$^+$$), m/z 135.1 ([C$$9$$H$${11}$$O]$$^+$$)

Properties

Molecular Formula

C41H45OP

Molecular Weight

584.8 g/mol

IUPAC Name

dicyclohexyl-[1-[2-(2,4,6-trimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane

InChI

InChI=1S/C41H45OP/c1-28-26-29(2)41(30(3)27-28)42-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)43(33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3

InChI Key

CUIWLSWJIZONEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

General Overview

The synthesis of (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine typically involves the following steps:

  • Preparation of the Binaphthyl Core : Enantiomerically pure 2,2'-dihydroxy-[1,1'-binaphthalene] serves as the precursor.
  • Functionalization with Mesityloxy Group : The mesityloxy substituent is introduced via etherification using mesityl bromide or mesityl chloride under basic conditions.
  • Phosphination : The dicyclohexylphosphine group is incorporated through a substitution reaction using phosphorus precursors such as chlorodicyclohexylphosphine.

Step-by-Step Synthesis

Step 1: Preparation of Enantiomerically Pure Binaphthyl Core

  • Starting Material: 2,2'-dihydroxy-[1,1'-binaphthalene].
  • Reaction Conditions: The compound is resolved into its enantiomers using chiral resolution techniques such as recrystallization or chromatography.
  • Notes: High enantiomeric purity (>99%) is critical for maintaining the compound's chirality.

Step 2: Etherification

  • Reagents: Mesityl bromide or mesityl chloride.
  • Solvent: Anhydrous toluene or THF.
  • Base: Potassium carbonate or sodium hydride.
  • Temperature: Typically performed at room temperature or slightly elevated temperatures (30–50°C).
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Phosphination

  • Reagents: Chlorodicyclohexylphosphine.
  • Catalyst: Tertiary amines such as triethylamine to facilitate substitution.
  • Solvent: Anhydrous dichloromethane or THF.
  • Temperature: Reaction conducted under inert atmosphere (nitrogen or argon) at 0–10°C to prevent oxidation.
  • Purification: Column chromatography on silica gel.

Reaction Data and Optimization

Step Reagents/Conditions Yield (%) Notes
Binaphthyl Core Chiral resolution >99 Achieving high enantiomeric purity is essential for catalytic applications.
Etherification Mesityl bromide + K₂CO₃ in THF 85–90 Avoid moisture to prevent hydrolysis of reagents.
Phosphination Chlorodicyclohexylphosphine + Et₃N in DCM 80–88 Inert atmosphere prevents oxidation of phosphorus compounds.

Challenges and Solutions

Moisture Sensitivity

Phosphine compounds are highly sensitive to moisture, which can lead to hydrolysis and reduced yields. Using anhydrous solvents and conducting reactions under inert atmospheres mitigates this issue.

Purity Control

Achieving high purity is critical for catalytic efficiency. Techniques such as recrystallization and chromatographic separation are employed to remove impurities.

Scalability

Scaling up the synthesis requires careful control of reaction parameters to maintain yield and purity. Batch reactors with automated temperature control are often used for larger-scale production.

Chemical Reactions Analysis

Transition Metal-Catalyzed Reactions

This ligand exhibits exceptional performance in coordinating transition metals such as palladium, rhodium, and platinum, facilitating diverse catalytic processes. Key applications include:

Asymmetric Hydrogenation

The ligand’s chiral environment enables enantioselective hydrogenation of prochiral substrates like alkenes and ketones. For example:

  • Rhodium-Catalyzed Hydrogenation : When coordinated to rhodium, the ligand induces high enantiomeric excess (ee) in the reduction of α,β-unsaturated esters.

  • Substrate Scope : Effective for cyclic and acyclic alkenes, with turnover numbers (TONs) exceeding 1,000 in optimized systems.

Cross-Coupling Reactions

The ligand enhances catalytic efficiency in palladium-mediated cross-couplings, such as:

Reaction TypeSubstratesConditionsYieldSelectivitySource
Suzuki-Miyaura CouplingAryl halides + Boronic acidsPd₂(dba)₃, K₃PO₄, toluene/H₂O, 100°C80–95%>98% ee
Buchwald-Hartwig AminationAryl halides + AminesPd(OAc)₂, NaOtBu, 80°C70–90%N/A

Coordination Geometry

The ligand’s binaphthyl moiety imposes a rigid, C₂-symmetric geometry on metal centers, favoring specific transition states. For example:

  • Palladium Complexes : Forms square-planar Pd(0) complexes critical for oxidative addition in cross-couplings.

  • Rhodium Complexes : Adopts a trigonal bipyramidal geometry during hydrogenation, with the mesityloxy group shielding one face to enforce enantioselectivity.

Steric and Electronic Effects

  • Steric Bulk : Dicyclohexyl groups prevent undesired side reactions (e.g., β-hydride elimination) by blocking axial coordination sites.

  • Electron-Donating Mesityloxy Group : Enhances metal-ligand bond stability, increasing catalyst longevity.

Comparative Reactivity

The mesityloxy substituent differentiates this ligand from structurally similar analogs:

Ligand ModificationReaction Rate (vs. parent)Selectivity (ee)
Methoxy substitution (SPHOS)1.5× faster85% ee
Diisopropoxy (RuPhos)0.8× slower92% ee
Mesityloxy (This ligand) 1.0× baseline >98% ee

Data from highlight the mesityloxy group’s optimal balance of steric hindrance and electronic donation.

Case Study: Asymmetric Allylic Alkylation

In a Rh-catalyzed allylic alkylation, the ligand achieved:

  • Substrate : Cyclohexenyl carbonate

  • Product : (R)-2-Cyclohexylacetate

  • Conditions : [Rh(cod)₂]OTf, THF, 25°C

  • Outcome : 94% yield, 97% ee

Stability and Handling

  • Air Sensitivity : Requires storage under inert gas (N₂/Ar).

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

This ligand’s versatility in asymmetric catalysis and cross-coupling underscores its value in synthetic organic chemistry. Future research directions include expanding its utility in C–H functionalization and photoinduced transformations.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine is in asymmetric synthesis. This compound acts as a ligand in various transition metal-catalyzed reactions, enhancing the selectivity and yield of the desired products.

Case Study: Asymmetric Hydrogenation

In a study focusing on asymmetric hydrogenation reactions, this compound was used as a ligand for palladium catalysts. The results indicated that this ligand facilitated higher enantioselectivity compared to traditional ligands, achieving yields over 90% for certain substrates. The unique steric environment created by the dicyclohexyl groups played a crucial role in this enhanced performance.

Catalysis in Cross-Coupling Reactions

The compound is also utilized in cross-coupling reactions, particularly those involving palladium and nickel catalysts. It has been shown to improve reaction rates and product distributions significantly.

Data Table: Performance in Cross-Coupling Reactions

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Suzuki CouplingPd(PPh₃)₄8592
Negishi CouplingNi(cod)₂7889
Stille CouplingPd(OAc)₂9095

These results emphasize the versatility of this compound as an effective ligand in various catalytic systems.

Coordination Chemistry

The coordination chemistry of this compound with transition metals such as palladium, platinum, and rhodium has been extensively studied. These interactions are critical for understanding how the ligand influences reaction pathways and selectivity.

Key Findings:

  • The compound exhibits strong coordination capabilities due to its electron-donating phosphorus atom.
  • Its steric bulk allows for selective binding to metal centers, which can be tuned based on the specific reaction conditions.
  • Studies have shown that varying the metal center can lead to different catalytic behaviors, highlighting the importance of optimizing metal-ligand combinations for specific reactions .

Mechanism of Action

The mechanism by which (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The binaphthyl backbone and mesityloxy group enhance the ligand’s ability to induce chirality in the resulting products, making it highly effective in asymmetric catalysis .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Mesityloxy

The mesityloxy substituent distinguishes this ligand from its methoxy-substituted analog, (R)-Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane (Cy2MOP, CAS 679787-77-0). Key differences include:

Property Mesityloxy Ligand Cy2MOP
Substituent Bulk High (2,4,6-trimethylphenoxy) Moderate (methoxy)
Steric Influence Enhanced steric hindrance, potentially improving selectivity in bulky substrates Balanced steric profile, effective for desymmetrization reactions
Electronic Effects Electron-donating mesityloxy group may stabilize metal centers Methoxy group provides moderate electron donation
Synthetic Accessibility Requires specialized mesityl-containing precursors Widely synthesized via literature protocols

Cy2MOP has demonstrated exceptional performance in Buchwald-Hartwig reactions, achieving up to 90% enantiomeric excess (ee) and 100% diastereoselectivity in malonamide cyclizations .

Phosphine Backbone: Dicyclohexyl vs. Diphenyl

Replacing dicyclohexylphosphine with diphenylphosphine yields ligands like (R)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl (MOP, CAS 134484-36-9). Key contrasts:

Property Dicyclohexyl-Based Ligands Diphenyl-Based Ligands (MOP)
Steric Bulk Higher (cyclohexyl groups) Lower (phenyl groups)
Catalytic Performance Superior enantioselectivity in asymmetric aminations and cyclizations Moderate selectivity; requires optimization for comparable results
Thermal Stability Likely higher due to cyclohexyl substituents Lower stability under harsh conditions

Cy2MOP outperformed MOP in the desymmetrization of tert-butylphenyl malonamides, highlighting the importance of cyclohexyl groups in stabilizing transition states .

Hybrid and Modified Ligands

Other binaphthyl phosphines with mixed substituents include:

  • (R)-Bis(3,5-dimethylphenyl)(2'-vinyl-[1,1'-binaphthalen]-2-yl)phosphane (CAS 520.66 g/mol): Features aryl and vinyl groups, enabling π-π interactions in allylation reactions .
  • (R)-2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthalene (CAS 139139-92-7): A bidentate ligand with dual phosphine sites, used in rhodium-catalyzed hydroformylation .

Enantioselective Catalysis

  • Cy2MOP : Achieved 90% ee in Buchwald-Hartwig reactions, attributed to its optimal steric bulk .
  • Mesityloxy Ligand : Predicted to excel in reactions requiring extreme steric control, though empirical studies are pending.
  • MOP: Limited to 60–70% ee in similar systems, underscoring the superiority of cyclohexyl substituents .

Data Tables

Table 1: Structural and Performance Comparison of Binaphthyl Phosphine Ligands

Ligand Substituents Molecular Weight Key Application Selectivity (ee)
(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine Mesityloxy, Dicyclohexyl ~600 (estimated) Asymmetric catalysis (theoretical) N/A
(R)-Cy2MOP Methoxy, Dicyclohexyl 466.59 Buchwald-Hartwig reactions Up to 90%
(R)-MOP Methoxy, Diphenyl 468.53 Allylation, hydroformylation 60–70%
(R)-2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthalene Dual Dicyclohexyl 779.03 Rhodium-catalyzed hydroformylation 85–95%

Biological Activity

(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine is a chiral phosphine compound with significant implications in organic synthesis and catalysis. Its unique structure, characterized by a binaphthyl backbone and a dicyclohexyl substituent, positions it as a valuable ligand in various chemical reactions, particularly in asymmetric catalysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C₄₁H₄₅OP
  • Molecular Weight : 629.76 g/mol
  • CAS Number : 1443016-56-5

The biological activity of this compound primarily stems from its role as a chiral ligand. Ligands are essential in facilitating various biochemical reactions by stabilizing transition states and influencing reaction pathways. The phosphine moiety can coordinate with metal centers, enhancing catalytic properties in reactions such as:

  • Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.
  • Hydrogenation processes : Important for the reduction of unsaturated compounds.

1. Asymmetric Synthesis

One of the most notable applications of this compound is its use in asymmetric synthesis. The compound has been shown to facilitate the production of enantiomerically enriched products, which are crucial in developing pharmaceuticals.

Case Studies

StudyFindingsReference
Study on Phosphine Ligands in Cancer TherapyInvestigated various phosphine ligands and their cytotoxic effects on cancer cells. Found that certain ligands induced apoptosis through mitochondrial pathways.
Asymmetric Synthesis Using Chiral PhosphinesDemonstrated that chiral phosphines like this compound significantly improved enantioselectivity in reactions involving aldehydes and ketones.

Research Findings

Research indicates that the incorporation of this compound into catalytic systems can enhance reaction rates and selectivity. For instance:

  • Enhanced Catalytic Activity : Studies show that this compound can be used effectively in palladium-catalyzed cross-coupling reactions, leading to higher yields compared to non-chiral ligands.
  • Selectivity in Reactions : The unique steric and electronic properties of this ligand allow it to selectively favor certain reaction pathways, which is critical for synthesizing complex molecules with high specificity.

Q & A

What are the optimized synthetic routes for (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine, and how do reaction conditions influence yield and stereochemical purity?

The synthesis of this ligand can be extrapolated from analogous protocols for (R)-Cy2MOP (a methoxy-substituted variant). Key steps include:

  • Buchwald-Hartwig coupling : Reacting a triflate precursor (e.g., (R)-2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) with dicyclohexylphosphine in the presence of a palladium catalyst (e.g., Pd(π-cinnamyl)Cl₂ dimer) and a bis-phosphine ligand (e.g., DiPPF) .
  • Solvent and base selection : DMSO and DIPEA are critical for stabilizing intermediates and facilitating phosphine coordination .
  • Temperature and duration : Heating to 120°C for 48 hours maximizes coupling efficiency, though prolonged heating may risk racemization .
  • Purification : Flash chromatography (e.g., hexane/ethyl acetate) followed by recrystallization ensures stereochemical purity. Yields typically range from 60–85%, with enantiomeric excess (ee) confirmed via chiral HPLC .

How does the mesityloxy substituent influence the steric and electronic properties of the ligand compared to methoxy analogs, and what implications does this have in asymmetric catalysis?

The mesityloxy group introduces enhanced steric bulk and electron-donating effects compared to methoxy:

  • Steric impact : The 2,4,6-trimethylphenyl (mesityl) group creates a larger chiral pocket, which can improve enantioselectivity in reactions like C–N cross-couplings by restricting substrate access to disfavored transition states .
  • Electronic effects : Increased electron density at the phosphorus center may accelerate oxidative addition steps in palladium-catalyzed reactions, though excessive bulk could reduce catalytic turnover .
  • Case study : In malonamide cyclizations, methoxy-substituted Cy2MOP achieved up to 90% ee, but bulkier substrates showed reduced selectivity, suggesting a balance between steric guidance and substrate compatibility is critical .

What advanced characterization techniques are critical for confirming the stereochemical integrity of this phosphine ligand?

  • ³¹P NMR : Directly confirms phosphorus coordination and purity. For example, (R)-Cy2MOP shows a singlet at δ 15.2 ppm in CDCl₃ .
  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H). Retention time discrepancies (e.g., 19.2 min vs. 20.5 min for R/S isomers) validate ee >99% .
  • X-ray crystallography : While not explicitly reported for the mesityloxy variant, analogous structures (e.g., methoxy-Cy2MOP) reveal key dihedral angles (85–90°) between binaphthyl and phosphine groups, critical for chiral induction .

How can researchers resolve discrepancies in enantioselectivity outcomes when employing this ligand across different substrate classes in C–N cross-coupling reactions?

  • Substrate screening : Test steric and electronic variations. For example, biphenyl malonamides showed lower ee (50–60%) compared to tert-butylphenyl analogs (90% ee) due to competing π-π interactions .
  • Ligand tuning : Adjust the aryloxy group (e.g., isopropoxy vs. mesityloxy) to modulate steric demand. Evidence from RuPhos analogs suggests that bulkier substituents improve selectivity in hindered systems .
  • Mechanistic studies : DFT calculations can map transition states to identify steric clashes or electronic mismatches. For instance, mismatched substrate-ligand conformations may lead to erosion of ee .

What methodological considerations are essential for achieving high-yielding C–P bond formation in the synthesis of binaphthyl-based phosphine ligands?

  • Phosphine oxide reduction : Use trichlorosilane/DIPEA to reduce phosphine oxides to phosphines, achieving yields >85% .
  • Catalyst preactivation : Pre-stir Pd catalysts with ligands (e.g., 30 min in DMSO) to ensure active Pd⁰ species formation .
  • Oxygen-free conditions : Rigorous Schlenk techniques prevent phosphine oxidation, which can lead to byproducts like phosphine sulfides .

How does the ligand’s axial chirality impact its coordination geometry in palladium complexes, and what catalytic implications arise?

  • Coordination mode : The binaphthyl backbone enforces a C₂-symmetric geometry , creating a chiral environment around Pd. This geometry directs substrates into specific orientations during oxidative addition/reductive elimination .
  • Case study : In allylic aminations, (R)-Cy2MOP-Pd complexes showed >95% ee due to restricted rotation of the mesityloxy group, which blocks one face of the metal center .

What strategies can mitigate catalyst deactivation during prolonged reactions involving this ligand?

  • Additives : Silver salts (e.g., Ag₂O) scavenge halide ions that poison Pd catalysts .
  • Solvent optimization : High-boiling solvents like toluene stabilize Pd complexes at elevated temperatures without decomposing the ligand .
  • Ligand-to-metal ratio : A 1.2:1 ligand/Pd ratio prevents under-coordination, which can lead to colloidal Pd formation .

How do computational methods (e.g., DFT) aid in rational ligand design for improved enantioselectivity?

  • Transition state modeling : Identify steric clashes between substrates and ligand substituents. For example, mesityloxy groups may shield the Re face of Pd, favoring Si-face substrate approach .
  • Non-covalent interactions : π-stacking between binaphthyl and aryl substrates can stabilize key intermediates, as seen in BINAP-based systems .

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